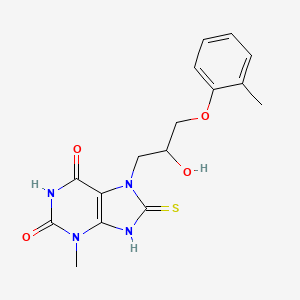

7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

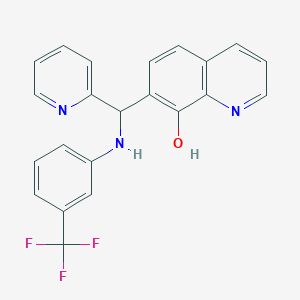

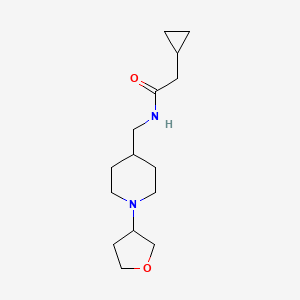

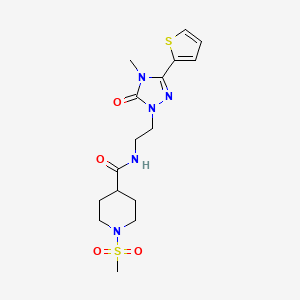

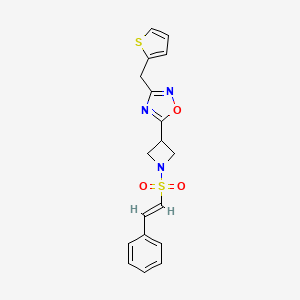

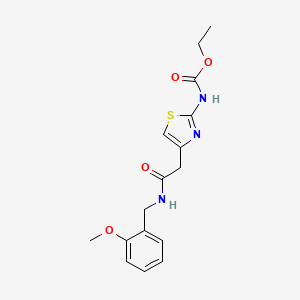

The compound appears to be a derivative of purine, which is a fundamental component of nucleic acids and is involved in many biochemical processes. The structure suggests that it is a modified purine with a 7-substituent that includes a hydroxypropyl group with an o-tolyl ether and an 8-mercapto group. This compound could potentially have interesting biological activities due to the presence of these functional groups.

Synthesis Analysis

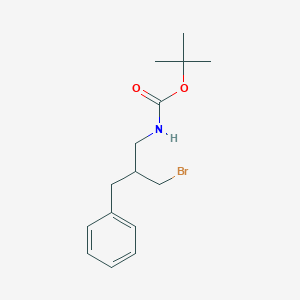

The synthesis of related purine derivatives has been described in the literature. For instance, an improved synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines is reported, which involves a base-catalyzed condensation followed by several steps including catalytic reduction, guanylation, and ring closure to form the pyrrolopyrimidine ring system . Although the specific compound is not mentioned, the general methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused pyrimidine and imidazole ring. Substituents at various positions on the purine ring can significantly alter the compound's properties and reactivity. The presence of a mercapto group at the 8-position in the compound of interest could be crucial for its binding to biological targets or for further chemical modifications.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, depending on their substituents. The mercapto group is a good nucleophile and can participate in thiol-disulfide exchange reactions, which could be relevant in a biological context or in the synthesis of more complex molecules. The hydroxypropyl group could be involved in etherification or esterification reactions, providing a handle for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The mercapto group could impart a certain degree of polarity and potential for hydrogen bonding, which might affect solubility and reactivity. The hydroxypropyl group could also affect the compound's solubility in organic solvents versus water. The overall molecular architecture, including the purine core and substituents, would determine the melting point, boiling point, and stability of the compound.

Wissenschaftliche Forschungsanwendungen

Inhibition of Viral Enzymes

A study identified a novel inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase, highlighting the compound's ability to suppress both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase. This suggests its potential as a SARS coronavirus inhibitor without showing cytotoxicity at concentrations up to 80 µM (Cho et al., 2015).

Immunomodulatory Effects

Research on thiazolo[4,5-d]pyrimidine nucleosides, analogues of naturally occurring purine nucleosides, aimed to assess the immunomodulatory effects by substituting sulfur for nitrogen at position 7 of the purine ring. The study found significant immunoactivity in some guanosine analogues, indicating the potential for these compounds in immune function potentiation and providing protection against viruses (Nagahara et al., 1990).

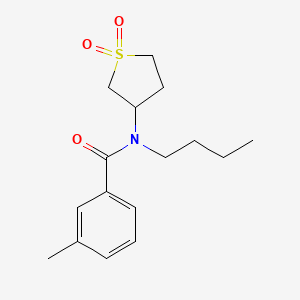

Synthesis and Cardiovascular Activity

A synthesis study produced derivatives tested for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. The findings revealed strong prophylactic antiarrhythmic activity in specific analogues, highlighting the therapeutic potential of these compounds in cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Novel Synthesis Pathways

Research on the synthesis of heterocyclic compounds, including purine analogues, focuses on developing new methods that offer environmental advantages, such as high atom economy and the absence of extensive purification steps. These studies provide insights into efficient synthetic routes for complex molecules with potential pharmacological applications (Rajesh et al., 2011).

Eigenschaften

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-9-5-3-4-6-11(9)24-8-10(21)7-20-12-13(17-16(20)25)19(2)15(23)18-14(12)22/h3-6,10,21H,7-8H2,1-2H3,(H,17,25)(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULIGCXEJLZULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(NC2=S)N(C(=O)NC3=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)